

Step-by-Step Guide to PROTAC Synthesis with Alkyl Linkers

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Compound of Interest

Compound Name: Tos-O-C4-NH-Boc

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Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

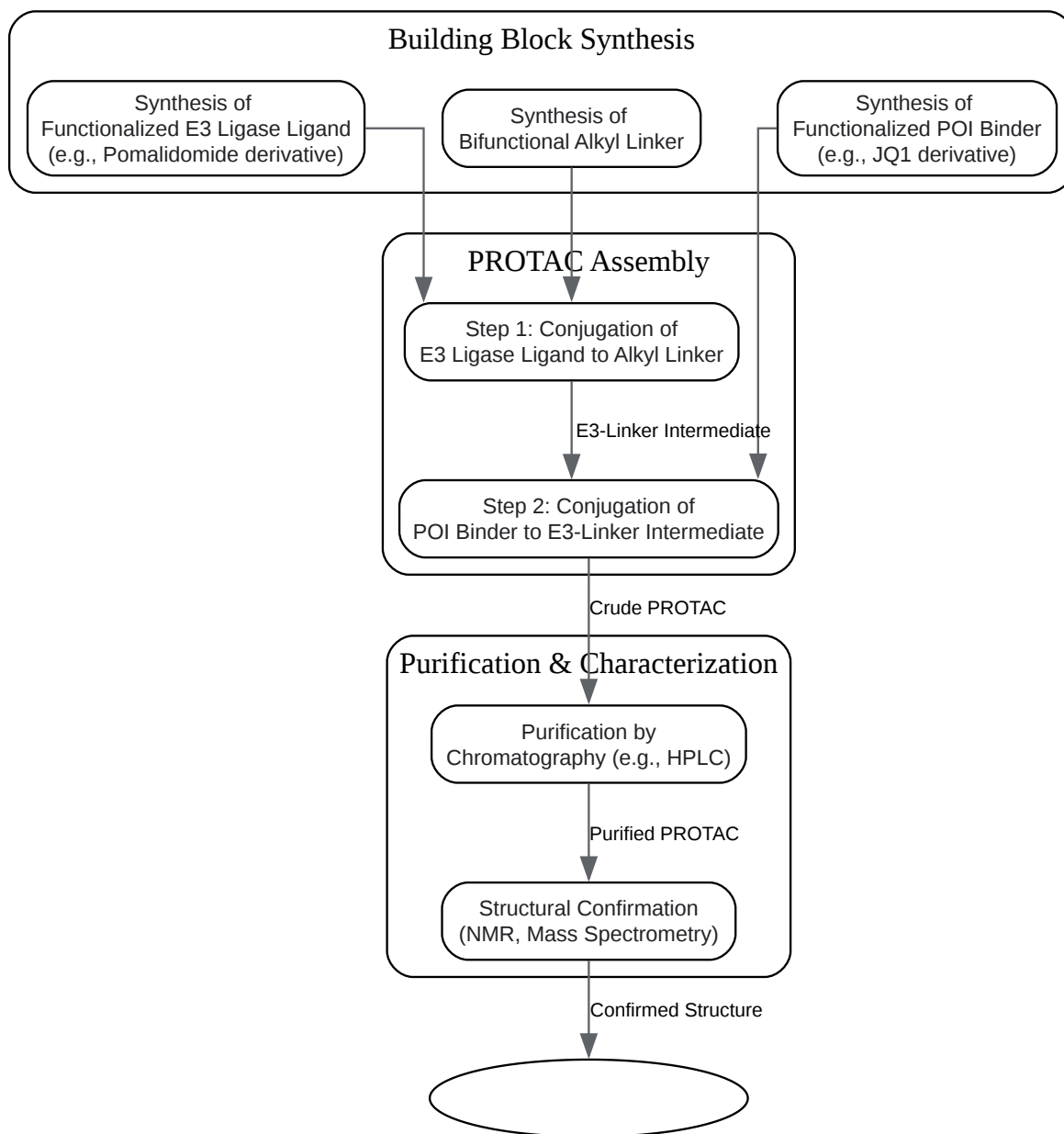
The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule.[5] Alkyl linkers are a common choice in PROTAC design due to their synthetic accessibility, conformational flexibility, and the ease with which their length can be modified to optimize degradation potency.[5]

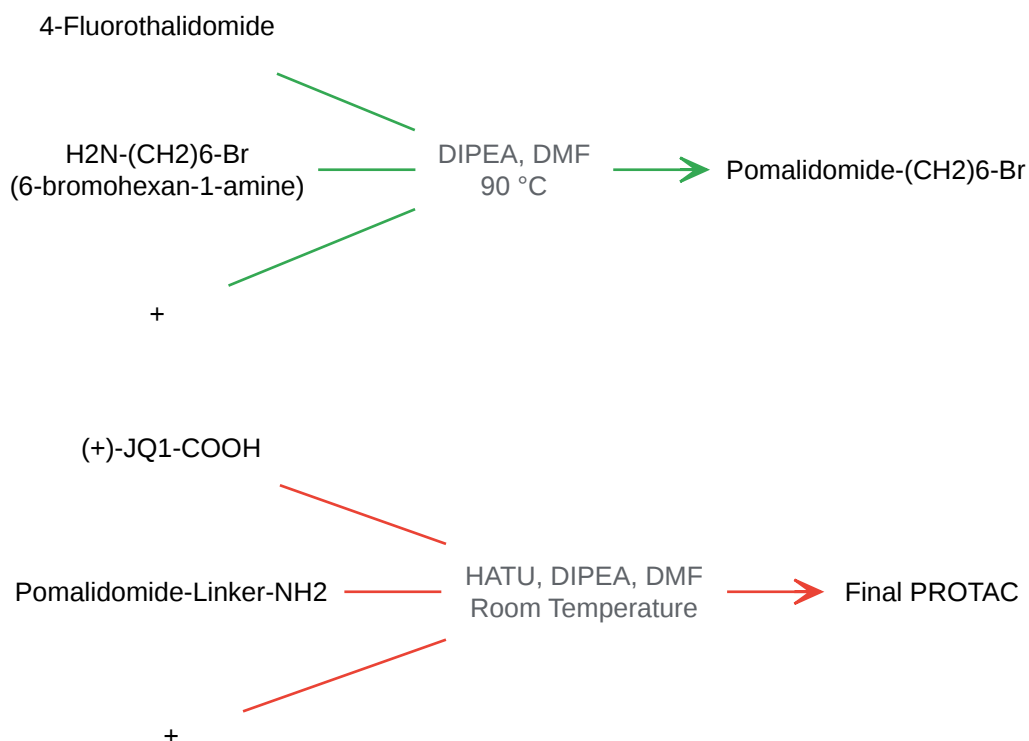
This document provides a detailed, step-by-step guide to the synthesis of a PROTAC utilizing an alkyl linker, with a focus on the widely studied bromodomain and extra-terminal domain (BET) protein BRD4 as the POI and the Cereblon (CRBN) E3 ligase. The synthesis involves a modular approach, starting with the preparation of functionalized building blocks for the POI

binder and the E3 ligase ligand, followed by their sequential conjugation to a bifunctional alkyl linker.

Signaling Pathway and Experimental Workflow

The synthesis of a PROTAC is a multi-step process that involves the preparation of individual components followed by their assembly. The overall workflow is depicted below, illustrating the key stages from building block synthesis to the final PROTAC molecule.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

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